Methanol-d3
Overview
Description
Scientific Research Applications
Methanol-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in NMR spectroscopy to study the structure and dynamics of organic molecules.
Biology: this compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in the development of deuterated drugs, which have improved metabolic stability and reduced toxicity.
Industry: this compound is used in the production of deuterated compounds for various industrial applications, including the synthesis of specialty chemicals and materials
Mechanism of Action
- Role : Upon binding to VDR, cholecalciferol modulates gene expression, affecting calcium and phosphorus homeostasis, bone health, and other physiological processes .
- Interaction with VDR : Calcitriol binds to VDR, leading to the formation of a complex that acts as a transcription factor. This complex regulates the expression of target genes involved in calcium absorption, bone mineralization, and immune function .
- Immune Regulation : Vitamin D3 influences immune responses by modulating cytokine production and immune cell function .
- Cellular Effects : It promotes calcium absorption in the intestines, maintains bone density, and modulates immune cell function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Methanol-d3 is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes damage to organs . Safety measures include wearing respiratory protection, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanol-d3 can be synthesized by the catalytic reaction of deuterium gas with carbon monoxide. The process involves a catalyst bed composed of oxidized gold, platinum oxide, and rhodium oxide in a mass ratio of 1:3:2. The reaction is carried out at temperatures between 210°C and 380°C and at a pressure of 2 MPa. The deuterium gas and carbon monoxide are premixed in a 1:1 volume ratio and passed through the catalyst bed at a rate of 2 liters per second. After 24 hours of continuous reaction, the reaction mixture is subjected to rectification to obtain this compound with a yield of 35.5% and a purity of 99.8% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity and yield are maintained through rigorous quality control measures and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Methanol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formaldehyde-d2 and further to formic acid-d2 under controlled conditions.
Reduction: It can be reduced to methane-d4 using strong reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formaldehyde-d2, formic acid-d2.
Reduction: Methane-d4.
Substitution: Various alkyl halides depending on the substituting reagent used.
Comparison with Similar Compounds
- Methanol-d4 (CD3OD)
- Chloroform-d (CDCl3)
- Dimethyl sulfoxide-d6 (CD3SOCD3)
- Benzene-d6 (C6D6)
Methanol-d3 stands out due to its specific application in reducing background signals in NMR spectroscopy, making it a valuable tool in scientific research .
Properties
IUPAC Name |
trideuteriomethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171669 | |
Record name | (2H3)Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
35.060 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-29-2 | |
Record name | Methan-d3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1849-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H3)Methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H3)Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H3)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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